4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide
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Overview
Description
4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is a complex organic compound that features a morpholinosulfonyl group, an oxazolidinone ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the morpholinosulfonyl group: This step might involve the reaction of morpholine with a sulfonyl chloride in the presence of a base.
Coupling with benzamide: The final step could involve coupling the intermediate with a benzamide derivative using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinosulfonyl group.
Reduction: Reduction reactions could target the oxazolidinone ring or the benzamide moiety.
Substitution: The aromatic ring in the benzamide moiety could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholinosulfonyl)benzamide
- N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide
- Morpholinosulfonyl derivatives
- Oxazolidinone derivatives
Uniqueness
The uniqueness of 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide lies in its combined structural features, which may confer distinct biological activities or chemical reactivity compared to its individual components or similar compounds.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c25-20(22-14-18-15-24(21(26)30-18)17-4-2-1-3-5-17)16-6-8-19(9-7-16)31(27,28)23-10-12-29-13-11-23/h1-9,18H,10-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHWHNWUWASULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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